molecular formula C14H26O2 B126091 2,4,7,9-Tetramethyl-5-decyne-4,7-diol CAS No. 126-86-3

2,4,7,9-Tetramethyl-5-decyne-4,7-diol

Cat. No. B126091
CAS RN: 126-86-3
M. Wt: 226.35 g/mol
InChI Key: LXOFYPKXCSULTL-UHFFFAOYSA-N
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Description

2,4,7,9-Tetramethyl-5-decyne-4,7-diol is a nonionic surfactant that acts as a low-foaming, non-foaming, or defoaming wetting agent for a wide variety of applications including inks, adhesives, coatings, agrochemicals, electroplating, oilfield chemicals, and paper coatings . It is also a well-known acrylic adhesive .


Synthesis Analysis

The synthesis of 2,4,7,9-Tetramethyl-5-decyne-4,7-diol involves adding ethylene oxide (EO) to it, which increases the hydrophilic nature of the product, modifying its water solubility, wetting, and defoaming characteristics .


Molecular Structure Analysis

The molecular structure of 2,4,7,9-Tetramethyl-5-decyne-4,7-diol can be found in various databases such as the NIST Chemistry WebBook and ChemSpider .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4,7,9-Tetramethyl-5-decyne-4,7-diol include a refractive index of n20/D 1.468, a pH range of 6-8, a surface tension of 47 dyn/cm at 0.01 wt. % in H2O, a boiling point of >121 °C, a cloud point of 63 °C, a pour point of 7 °C, and a density of 1.04 g/mL at 25 °C .

Scientific Research Applications

Application in Human Toxicokinetics and Metabolism Studies

Specific Scientific Field

Human Toxicokinetics and Metabolism

Summary of the Application

2,4,7,9-Tetramethyl-5-decyne-4,7-diol (TMDD) is a non-ionic surfactant with a wide range of applications. It is considered a high-production chemical and, due to its low biodegradation rate, possesses a potentially high prevalence in the environment . A human biomonitoring (HBM) method for TMDD was developed to understand its metabolism and excretion kinetics after oral and dermal administration .

Methods of Application or Experimental Procedures

Four subjects were administered an oral dose of 75 µg TMDD/kg body weight and a dermal dose of 750 µg/kg body weight. The results of the oral and dermal applications were used to determine the toxicokinetic parameters of 1-OH-TMDD as a biomarker of exposure .

Results or Outcomes

TMDD was rapidly metabolized, with an average t max of 1.7 h and a rapid and almost complete (96%) excretion of 1-OH-TMDD until 12 h after oral dosage. The dermal application resulted in a delayed urinary excretion of this metabolite with a t max of 12 h and complete excretion after about 48 h .

Application in the Manufacture of Various Products

Specific Scientific Field

Industrial Manufacturing

Summary of the Application

The physicochemical properties of TMDD allow for a broad range of applications such as adjuvant in the manufacture of paints, printing inks, adhesives, paper, pesticides, coatings, defoamers, dispersants and polymerization reactions .

Methods of Application or Experimental Procedures

TMDD is used as a surfactant in the manufacturing process of various products due to its amphiphilic characteristics .

Results or Outcomes

The use of TMDD in these applications results in products with improved properties, such as better adhesion, dispersion, and defoaming .

Application in Solar Cell Technology

Specific Scientific Field

Solar Cell Technology

Summary of the Application

2,4,7,9-Tetramethyldec-5-yne-4,7-diol is used to dope poly [9,9-bis (6′- (diethanolamino)hexyl)-fluorene], that acts as an interfacial layer in a heterojunction solar cell .

Methods of Application or Experimental Procedures

TMDD is used as a dopant in the manufacture of a heterojunction solar cell. It assists in the formation of a homogeneous interfacial layer over the photoactive layer .

Results or Outcomes

Doping with TMDD results in decreasing the absorption of photons in the underneath photoactive layer, thereby enhancing the photocurrent density .

Application in Agricultural Industry

Specific Scientific Field

Agriculture

Summary of the Application

TMDD is used in the agricultural industry as an inert ingredient in herbicides, fungicides, and insecticides .

Methods of Application or Experimental Procedures

TMDD is mixed with active ingredients to form herbicides, fungicides, and insecticides. It acts as a wetting agent, helping the active ingredients spread and adhere to the plants more effectively .

Results or Outcomes

The use of TMDD in these applications improves the effectiveness of the pesticides, leading to better pest control .

Application in Consumer Products

Specific Scientific Field

Consumer Product Manufacturing

Summary of the Application

TMDD is used in the manufacture of consumer products such as detergents, paints, coatings, and adhesives .

Methods of Application or Experimental Procedures

TMDD is added during the manufacturing process of these products due to its surfactant properties .

Results or Outcomes

The addition of TMDD improves the properties of these products, such as their cleaning ability (in the case of detergents) or their adhesive strength (in the case of adhesives) .

Application in Industrial Processes

Summary of the Application

TMDD is used as a wetting agent, de-foamer, rinse aid, viscosity reducer, penetrating agent, and lubricity additive in various industrial applications .

Methods of Application or Experimental Procedures

TMDD is added to industrial processes where its properties can enhance the performance of the process or the final product .

Results or Outcomes

The use of TMDD in these applications can lead to improved process efficiency and product quality .

Safety And Hazards

The safety information for 2,4,7,9-Tetramethyl-5-decyne-4,7-diol includes hazard statements H315 - H318 - H335 and precautionary statements P261 - P264 - P271 - P280 - P302 + P352 - P305 + P351 + P338 .

properties

IUPAC Name

2,4,7,9-tetramethyldec-5-yne-4,7-diol
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H26O2/c1-11(2)9-13(5,15)7-8-14(6,16)10-12(3)4/h11-12,15-16H,9-10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LXOFYPKXCSULTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)(C#CC(C)(CC(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H26O2
Source PubChem
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DSSTOX Substance ID

DTXSID7027041
Record name 2,4,7,9-Tetramethyl-5-decyne-4,7-diol
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Molecular Weight

226.35 g/mol
Source PubChem
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Physical Description

Liquid; Liquid, Other Solid; Other Solid, White to pale yellow melt; [MSDSonline]
Record name 5-Decyne-4,7-diol, 2,4,7,9-tetramethyl-
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Record name 2,4,7,9-Tetramethyl-5-decyne-4,7-diol
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Product Name

2,4,7,9-Tetramethyl-5-decyne-4,7-diol

CAS RN

126-86-3
Record name 2,4,7,9-Tetramethyl-5-decyne-4,7-diol
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Record name 2,4,7,9-Tetramethyl-5-decyne-4,7-diol
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Record name 5-Decyne-4,7-diol, 2,4,7,9-tetramethyl-
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Record name 2,4,7,9-tetramethyldec-5-yne-4,7-diol
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Record name TETRAMETHYL DECYNEDIOL
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Record name 2,4,7,9-TETRAMETHYL-5-DECYNE-4,7-DIOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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